molecular formula C12H15NO2S B3197342 Benzyl 3-mercaptopyrrolidine-1-carboxylate CAS No. 100472-48-8

Benzyl 3-mercaptopyrrolidine-1-carboxylate

Cat. No.: B3197342
CAS No.: 100472-48-8
M. Wt: 237.32 g/mol
InChI Key: IZUWUCSKOHVJSO-UHFFFAOYSA-N
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Description

Benzyl 3-mercaptopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-mercaptopyrrolidine-1-carboxylate typically involves the reaction of 3-mercaptopyrrolidine-1-carboxylic acid with benzyl alcohol. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the thiol group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides or sulfonic acids, while reduction can produce various reduced derivatives .

Scientific Research Applications

Benzyl 3-mercaptopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Benzyl 3-mercaptopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways and processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a thiol group and a benzyl ester, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in research and industry .

Properties

IUPAC Name

benzyl 3-sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUWUCSKOHVJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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